Gallacetophenone

Catalog No.
S586938
CAS No.
528-21-2
M.F
C8H8O4
M. Wt
168.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallacetophenone

CAS Number

528-21-2

Product Name

Gallacetophenone

IUPAC Name

1-(2,3,4-trihydroxyphenyl)ethanone

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

InChI

InChI=1S/C8H8O4/c1-4(9)5-2-3-6(10)8(12)7(5)11/h2-3,10-12H,1H3

InChI Key

XIROXSOOOAZHLL-UHFFFAOYSA-N

SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O

solubility

0.01 M

Synonyms

1-(2,3,4-Trihydroxyphenyl)-ethanone; 2’,3’,4’-Trihydroxy-acetophenone; Gallacetophenone; 1-(2,3,4-Trihydroxyphenyl)ethanone; 2’,3’,4’-Trihydroxyacetophenone; 4-Acetylpyrogallol; Alizarin Yellow C; Alizarine Yellow C; C.I. 57000; NSC 66553

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)O)O

Gallacetophenone, also known as 2',3',4'-trihydroxyacetophenone, is an acetyl derivative of pyrogallol. Its molecular formula is C₈H₈O₄, and it features a hydroxyl group at positions 2, 3, and 4 of the aromatic ring. This compound is characterized by its ketone functional group, which contributes to its reactivity and biological properties. Gallacetophenone has garnered interest due to its potential applications in various fields, including pharmaceuticals and analytical chemistry .

Due to its functional groups:

  • Acylation: It can undergo further acylation reactions, potentially modifying its structure for specific applications.
  • Oxidation: The hydroxyl groups can be oxidized to form quinones or other derivatives.
  • Complexation: The compound can coordinate with metal ions due to its β-diketone moiety, which enhances its utility in analytical chemistry .

Gallacetophenone exhibits notable biological activities:

  • Tyrosinase Inhibition: Research indicates that gallacetophenone effectively inhibits tyrosinase, an enzyme critical in melanin synthesis. This inhibition leads to a reduction in melanin content in human epidermal melanocytes, suggesting its potential as a skin-whitening agent .
  • Antioxidant Properties: The compound's structure allows it to scavenge free radicals, contributing to its antioxidant activity .
  • Antimicrobial Effects: Preliminary studies have suggested that gallacetophenone possesses antimicrobial properties, although further research is needed to fully understand these effects .

Gallacetophenone can be synthesized through various methods:

  • From Pyrogallol:
    • Reacting pyrogallol with acetic anhydride in the presence of zinc chloride as a catalyst.
  • Using Acetyl Chloride:
    • Treating pyrogallol with acetyl chloride also yields gallacetophenone.
  • From 2-Formyl-4-acetylresorcinol:
    • This method involves the treatment of the compound with hydrogen peroxide .

Gallacetophenone has diverse applications across various fields:

  • Cosmetics: Due to its tyrosinase inhibitory activity, it is used in skin-whitening formulations.
  • Analytical Chemistry: The compound serves as a reagent for detecting boric acid and other metal ions due to its coordination properties .
  • Pharmaceuticals: Its antioxidant and antimicrobial properties make it a candidate for drug development .

Studies have explored the interaction of gallacetophenone with biological targets:

  • Tyrosinase Binding: Molecular docking studies reveal that gallacetophenone binds effectively to the active site of tyrosinase through hydrophobic interactions and hydrogen bonding. This binding stabilizes the compound within the enzyme's active site, leading to effective inhibition of melanin production .
  • Metal Ion Coordination: Gallacetophenone can form complexes with various metal ions, enhancing its utility in analytical applications .

Gallacetophenone shares structural similarities with several compounds, which are compared below:

Compound NameStructure CharacteristicsUnique Features
PyrogallolTrihydroxybenzenePrecursor for gallacetophenone
ResacetophenoneAcetyl derivative of resorcinolDifferent hydroxyl positioning
2-Acetyl-1-naphtholAcetylated naphtholExhibits different biological activities
2-Phenylacetyl-1-naphtholAromatic ketoneUsed in similar applications but with varied efficacy

Gallacetophenone is unique due to its specific arrangement of hydroxyl groups and acetyl functionality, which contribute to its distinct biological activities and applications compared to these similar compounds.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

168.04225873 g/mol

Monoisotopic Mass

168.04225873 g/mol

Heavy Atom Count

12

Melting Point

173.0 °C

UNII

C70E921C4P

GHS Hazard Statements

Aggregated GHS information provided by 5 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

29477-54-1
528-21-2

Wikipedia

Gallacetophenone

General Manufacturing Information

Ethanone, 1-(2,3,4-trihydroxyphenyl)-: INACTIVE

Dates

Last modified: 08-15-2023

Co-catalytic oxidative coupling of primary amines to imines using an organic nanotube-gold nanohybrid

Dhanaji V Jawale, Edmond Gravel, Elise Villemin, Nimesh Shah, Valérie Geertsen, Irishi N N Namboothiri, Eric Doris
PMID: 25347761   DOI: 10.1039/c4cc07951e

Abstract

A novel nanohybrid structure was synthesized by assembling gold nanoparticles on polymerized polydiacetylene nanotubes. Combination of the nanohybrid with gallacetophenone afforded an efficient cooperative co-catalytic system for the oxidative coupling of primary amines into imines. The system is highly efficient and sustainable as it operates in high yields using minimal amounts of the metal and the quinone, under ambient atmosphere, at room temperature, in water, and is easily recycled.


Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 activity by 1,2,3,4,6-penta-O-galloyl-beta-D-glucose in murine macrophage cells

Sung-Jin Lee, Ik-Soo Lee, Woongchon Mar
PMID: 14609132   DOI: 10.1007/BF02980029

Abstract

Activated macrophages express inducible isoforms of nitric oxide synthase (iNOS) and cyclooxygenase (COX-2), and produce excessive amounts of nitric oxide (NO) and prostaglandin E2 (PGE2), which play key roles in the processes of inflammation and carcinogenesis. The root of Paeonia lactiflora Pall., and the root cortex of Paeonia suffruticosa Andr., are important Chinese crude drugs used in many traditional prescriptions. 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) is a major bioactive constituent of both crude drugs. PGG has been shown to possess potent anti-oxidant, anti-mutagenic, anti-proliferative and anti-invasive effects. In this study, we examined the inhibitory effects of 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) isolated from the root of Paeonia lactiflora Pall. on the COX-2 and iNOS activity in LPS-activated Raw 264.7 cells, COX-1 in HEL cells. To investigate the structure-activity relationships of gallate and gallic acid for the inhibition of iNOS and COX-2 activity, we also examined (-)-epigallocatechin gallate (EGCG), gallic acid, and gallacetophenone. The results of the present study indicated that PGG, EGCG, and gallacetophenone treatment except gallic acid significantly inhibited LPS-induced NO production in LPS-activated macrophages. All of the four compounds significantly inhibited COX-2 activity in LPS-activated macrophages. Among the four compounds examined, PGG revealed the most potent in both iNOS (IC50 approximately 18 microg/mL) and COX-2 inhibitory activity (PGE2: IC50 approximately 8 microg/mL and PGD2: IC50 approximately 12 microg/mL), respectively. Although further studies are needed to elucidate the molecular mechanisms and structure-activity relationship by which PGG exerts its inhibitory actions, our results suggest that PGG might be a candidate for developing anti-inflammatory and cancer chemopreventive agents.


Tyrosinase-Targeting Gallacetophenone Inhibits Melanogenesis in Melanocytes and Human Skin-Equivalents

Ji Young Lee, Jooyun Lee, Daejin Min, Juewon Kim, Hyoung-June Kim, Kyoung Tai No
PMID: 32365630   DOI: 10.3390/ijms21093144

Abstract

Demands for safe depigmentation compounds are constantly increasing in the pharmaceutical and cosmetic industry, since the numerous relevant compounds reported to date have shown undesirable side effects or low anti-melanogenic effects. In this study, we reported three novel inhibitors of tyrosinase, which is the key enzyme in melanogenesis, identified using docking-based high throughput virtual screening of an in-house natural compound library followed by mushroom tyrosinase inhibition assay. Of the three compounds, gallacetophenone showed high anti-melanogenic effect in both human epidermal melanocytes and a 3D human skin model, MelanoDerm. The inhibitory effect of gallacetophenone on tyrosinase was elucidated by computational molecular modeling at the atomic level. Binding of gallacetophenone to the active site of tyrosinase was found to be stabilized by hydrophobic interactions with His367, Ile368, and Val377; hydrogen bonding with Ser380 and a water molecule bridging the copper ions. Thus, our results strongly suggested gallacetophenone as an anti-melanogenic ingredient that inhibits tyrosinase.


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